Moxonidine metabolite M1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

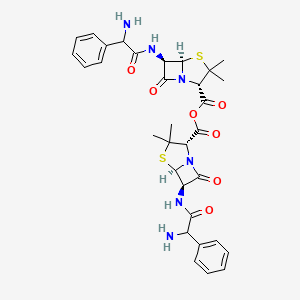

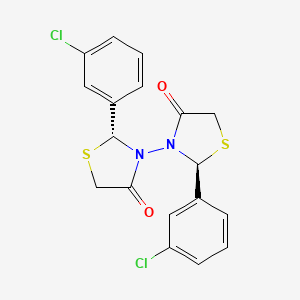

Moxonidine metabolite M1 is a significant compound derived from the metabolism of moxonidine, a centrally acting antihypertensive agent. Moxonidine is known for its selective agonistic action on imidazoline receptors, which play a crucial role in regulating blood pressure by reducing sympathetic outflow from the central nervous system .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of moxonidine metabolite M1 involves the metabolic transformation of moxonidine in the human body. Moxonidine undergoes phase I and phase II metabolic reactions, including oxidation and conjugation processes . The primary synthetic route involves the dehydrogenation of moxonidine, followed by conjugation with cysteine to form the metabolite M1 .

Industrial Production Methods

Industrial production of this compound is not typically performed as it is a metabolic byproduct. Instead, moxonidine is synthesized and administered, and the metabolite is formed in vivo. The synthesis of moxonidine itself involves a series of chemical reactions, including the formation of imidazoline rings and subsequent functionalization .

化学反応の分析

Types of Reactions

Moxonidine metabolite M1 undergoes several types of chemical reactions, including:

Oxidation: The primary metabolic reaction where moxonidine is dehydrogenated to form the metabolite M1.

Conjugation: The metabolite M1 is further conjugated with cysteine, a phase II metabolic reaction.

Common Reagents and Conditions

Oxidation: Common reagents include cytochrome P450 enzymes, which facilitate the dehydrogenation process.

Conjugation: The conjugation reaction involves cysteine and other phase II metabolic enzymes.

Major Products

The major product formed from these reactions is the cysteine conjugate of this compound .

科学的研究の応用

Moxonidine metabolite M1 has several scientific research applications, particularly in the fields of pharmacology and medicine:

Pharmacokinetics: Studying the metabolism and disposition of moxonidine in the human body.

Hypertension Research: Investigating the role of moxonidine and its metabolites in regulating blood pressure and their potential therapeutic effects

Metabolic Studies: Exploring the metabolic pathways and the impact of moxonidine on insulin sensitivity and overall metabolic profile

作用機序

Moxonidine metabolite M1 exerts its effects primarily through its interaction with imidazoline receptors. Specifically, it binds to the imidazoline receptor subtype 1 (I1), leading to a reduction in sympathetic activity. This results in decreased systemic vascular resistance and arterial blood pressure . The metabolite also has a minor interaction with alpha-2-adrenoreceptors, contributing to its antihypertensive effects .

類似化合物との比較

Similar Compounds

Rilmenidine: Similar to moxonidine, it selectively targets imidazoline receptors and is used for hypertension management.

Uniqueness

Moxonidine metabolite M1 is unique due to its selective action on imidazoline receptors, which results in fewer adverse effects compared to older centrally acting agents like clonidine . Additionally, moxonidine and its metabolites have been shown to improve insulin sensitivity, offering potential benefits beyond blood pressure reduction .

特性

CAS番号 |

272114-20-2 |

|---|---|

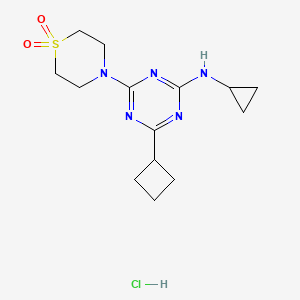

分子式 |

C9H10ClN5O |

分子量 |

239.66 g/mol |

IUPAC名 |

4-chloro-N-(1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine |

InChI |

InChI=1S/C9H10ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H,1-2H3,(H2,11,12,15) |

InChIキー |

VGAHPUDOWLEBJW-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NC=CN2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)